

# Tris(trimethylsilyl)silane: A Technical Guide to its Discovery and History

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## Compound of Interest

Compound Name: *Tris(trimethylsilyl)silane*

Cat. No.: B043935

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**Abstract:** **Tris(trimethylsilyl)silane**, commonly abbreviated as TTMSS, is an organosilicon compound with the formula  $((\text{CH}_3)_3\text{Si})_3\text{SiH}$ . Since its rediscovery as a radical-based reducing agent in the 1980s, it has become an indispensable tool in organic synthesis, offering a less toxic alternative to organotin compounds. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key synthetic protocols of TTMSS, tailored for researchers, scientists, and professionals in drug development.

## Discovery and Historical Development

**Tris(trimethylsilyl)silane** was first reported in the scientific literature in 1965. However, its significant potential as a reagent in synthetic chemistry was not recognized until the mid-1980s. The pioneering work of Chrysostomos Chatgililoglu was instrumental in developing its synthetic capabilities. A key publication in 1988 by Chatgililoglu described the use of TTMSS for the reduction of halides, marking its emergence as a valuable reagent.<sup>[1]</sup>

A significant breakthrough in understanding its utility came from the realization in the 1980s that substituting alkyl groups with silyl groups weakens the Si-H bond at the central silicon atom.<sup>[1]</sup> This property is crucial for its function as a reducing agent. The bond strength of the Si-H bond in TTMSS is approximately 79 kcal/mol, which is considerably weaker than the 90 kcal/mol in triethylsilane ( $\text{Et}_3\text{Si-H}$ ) and comparable to the 74 kcal/mol of the Sn-H bond in tributyltin hydride ( $\text{Bu}_3\text{Sn-H}$ ).<sup>[1]</sup> This comparable bond strength allows TTMSS to replace toxic organotin compounds in many radical-mediated reactions.<sup>[1][2]</sup>

An interesting anecdote from its early investigation highlights its reactivity: when researchers first synthesized the reagent, they could not detect the Si-H signal in the  $^1\text{H}$ -NMR spectrum. This was because the solvent used, carbon tetrachloride ( $\text{CCl}_4$ ), was directly reduced to chloroform ( $\text{CHCl}_3$ ) within the NMR tube by the newly synthesized TTMSS.[1]

## Physicochemical Properties

**Tris(trimethylsilyl)silane** is a clear, colorless to pale yellow liquid at room temperature.[3][4][5] It is characterized by its sensitivity to moisture and light, necessitating storage under an inert atmosphere like nitrogen or argon to prevent degradation.[3][5] The compound is miscible with common organic solvents such as pentane, ether, toluene, and tetrahydrofuran, but immiscible with water.[4]

Table 1: Physical and Chemical Properties of **Tris(trimethylsilyl)silane**

Property	Value	Reference
Chemical Formula	$\text{C}_9\text{H}_{28}\text{Si}_4$	[3][6]
Molecular Weight	248.66 g/mol	[3]
CAS Number	1873-77-4	[3]
Appearance	Colorless to pale yellow liquid	[3][4][5]
Density	0.806 g/mL at 25 °C	[3][4][6]
Boiling Point	73 °C at 5 mmHg	[3][4]
Refractive Index ( $n^{20}_D$ )	1.489	[4]
Si-H Bond Dissociation Energy	~84 kcal/mol	[6]

Table 2: Spectroscopic Data for **Tris(trimethylsilyl)silane**

Spectroscopic Data	Value	Reference
$^1\text{H}$ NMR	Gilman et al. J Organomet Chem 4 163 1965	[4]
$^{13}\text{C}$ NMR	SpectraBase ID: GGpsiluEDKV	[7][8]
IR Spectroscopy	Key vibrations for Si-H group typically in the range of 2080-2280 $\text{cm}^{-1}$	[9][10]
Mass Spectrometry	Available in NIST Chemistry WebBook and PubChem	[7][11]

## Experimental Protocols

The synthesis of **tris(trimethylsilyl)silane** can be achieved through various methods. One common and reliable procedure is detailed in Organic Syntheses.

### Synthesis of **Tris(trimethylsilyl)silane**

This procedure should only be performed by individuals with prior training in experimental organic chemistry in a well-ventilated fume hood, using appropriate personal protective equipment.[2][3]

Materials and Equipment:

- 500-mL, four-necked flask
- Condenser
- Mechanical stirrer
- Dropping funnel
- Low-temperature thermometer
- Nitrogen or argon source

- Lithium powder
- Anhydrous tetrahydrofuran (THF)
- Tetrachlorosilane ( $\text{SiCl}_4$ )
- Chlorotrimethylsilane ( $(\text{CH}_3)_3\text{SiCl}$ )
- Methyllithium-lithium bromide complex (1.5 M in ether)
- 2 N Hydrochloric acid
- Pentane
- Magnesium sulfate

#### Procedure:

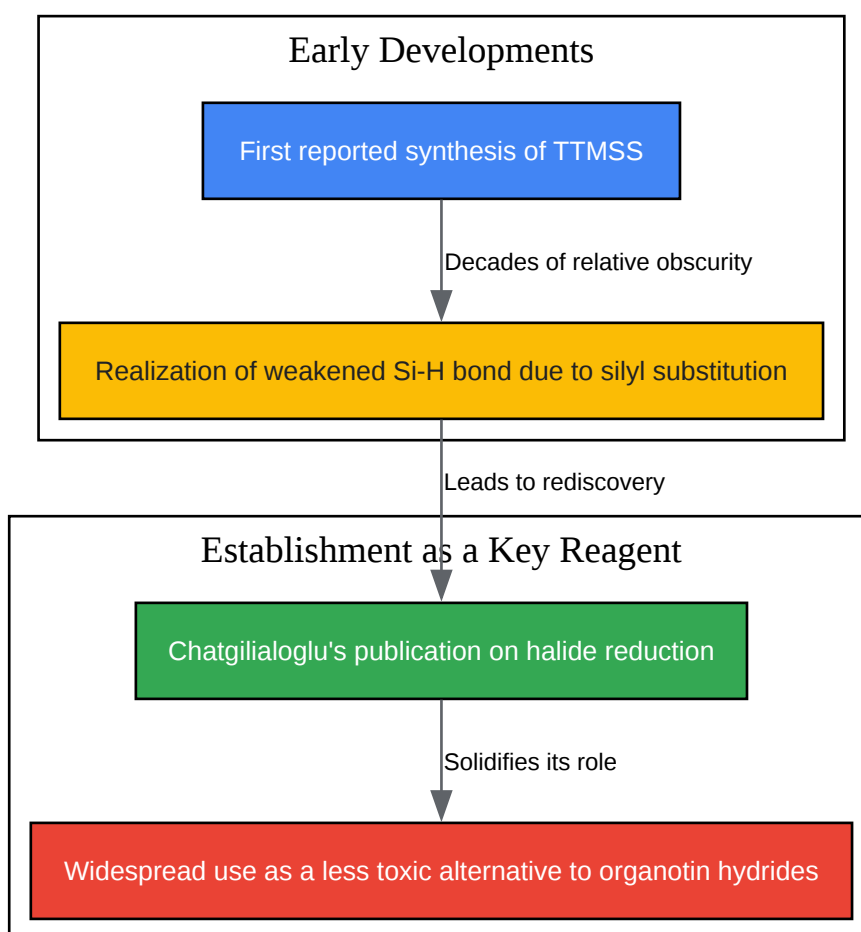
- Preparation: A 500-mL, four-necked flask is equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly flushed with nitrogen.<sup>[2]</sup>
- Initial Reaction: Lithium powder (7.55 g, 1.07 mol) and 50 mL of anhydrous THF are added to the flask. A mixture of tetrachlorosilane (12.1 mL, 0.106 mol) and chlorotrimethylsilane (40.5 mL, 0.318 mol) is added dropwise to the stirred suspension over 4 hours, maintaining the temperature between  $-50^\circ\text{C}$  and  $-60^\circ\text{C}$ . The mixture is then stirred for an additional 16 hours at room temperature.<sup>[2]</sup>
- Addition of Methyllithium: The condenser is replaced with a nitrogen bubbler and gas inlet. Methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) is added to the mixture over 3 hours with vigorous stirring, while a continuous stream of nitrogen is bubbled through the reaction mixture. The mixture is stirred for another 16 hours at room temperature.<sup>[2]</sup>
- Hydrolysis and Extraction: The reaction mixture is carefully added to 400 mL of ice-cold 2 N hydrochloric acid. Caution: The solid residue may be pyrophoric. The aqueous phase is extracted four times with 200-mL portions of pentane.<sup>[2][4]</sup>

- Purification: The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure. The crude product is then purified by fractional distillation to yield **tris(trimethylsilyl)silane**.<sup>[2]</sup><sup>[4]</sup>

An alternative synthesis involves the reaction of trimethylsilyl chloride and trichlorosilane with lithium, which directly produces the desired silane, albeit in modest yield.<sup>[6]</sup> Another method is the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane.<sup>[6]</sup>

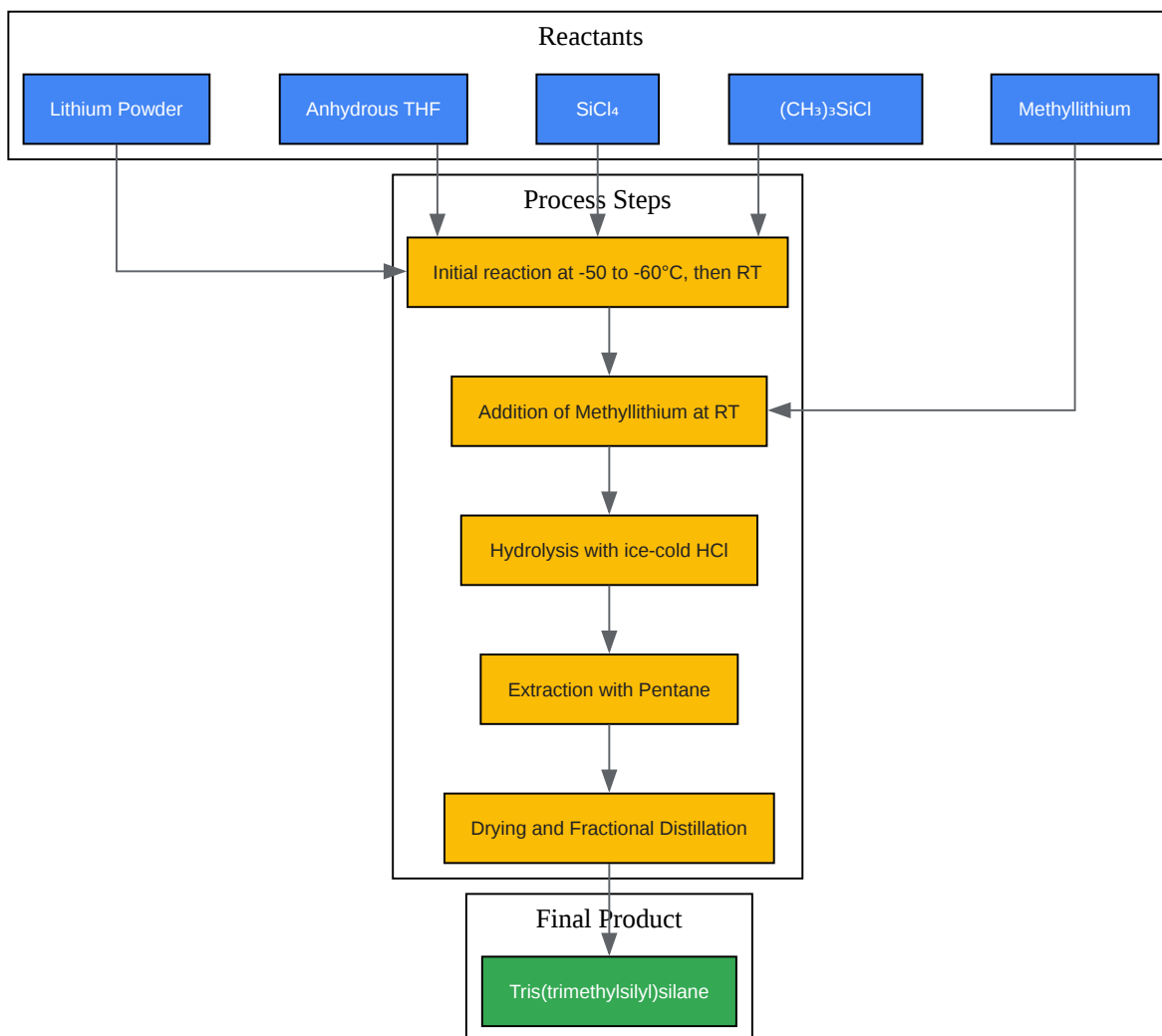
## Visualizing the Core Concepts

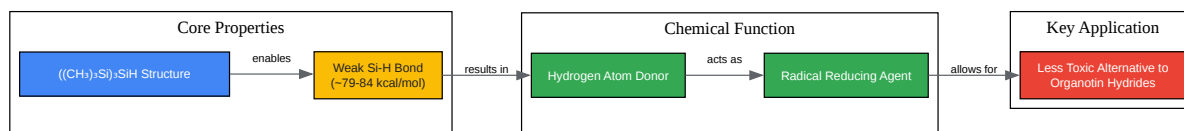
To better illustrate the relationships and processes discussed, the following diagrams are provided.



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Caption: Timeline of the discovery and development of **tris(trimethylsilyl)silane**.





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- To cite this document: BenchChem. [Tris(trimethylsilyl)silane: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at:



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